REACTION_CXSMILES
|
[C:1]([C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][C:6](Br)=[CH:5][N:4]=1)#[N:2].[OH-].[Na+].Cl.N[C:17](N)=O>[Ni].O.C(O)C>[N:9]1[C:8]2[CH:7]=[CH:6][CH:5]=[N:4][C:3]=2[CH:1]=[N:2][CH:17]=1 |f:1.2|
|
Name
|
2,4,7-trisubstituted pyrido-pyrimidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
( I )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=C(C=C1[N+](=O)[O-])Br
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In another embodiment, Scheme 7B provides
|
Type
|
CUSTOM
|
Details
|
at about 110° C.
|
Type
|
CUSTOM
|
Details
|
for about 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
at about 200° C.
|
Type
|
CUSTOM
|
Details
|
for about 3 h
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC2=C1C=CC=N2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |